1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine
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Overview
Description
1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a phenylpyrrolidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. This is followed by the acylation of the resulting intermediate with 3-phenylpyrrolidine-1-carbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenylpyrrolidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-4-aminopiperidine: Similar structure but lacks the phenylpyrrolidine carbonyl group.
4-aminopiperidine: Lacks both the methanesulfonyl and phenylpyrrolidine carbonyl groups.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine is unique due to the combination of its methanesulfonyl and phenylpyrrolidine carbonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-8-15(9-12-19)17(20)18-10-7-16(13-18)14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMVILUQSTYEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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